Cbz-L-2,4-diaminobutyric acid
Overview
Description
Cbz-L-2,4-diaminobutyric acid is a compound with the molecular formula C12H16N2O4 . It is also known as DABA . It is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups .
Synthesis Analysis
The synthesis of this compound involves the enzyme L-2,4-diaminobutyrate decarboxylase in Acinetobacter baumannii .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques. According to a single crystal structure determination, γ-NADA is orthorhombic with space group P212121 and a = 5.3647 (1), b = 8.3652 (2), c = 16.9149 (5) Å, Z = 4, R1 = 3.48%, wR2 = 7.33% (all data). Additionally, γ-NADA is analyzed via Raman, IR, 1H, and 13C NMR spectroscopy .
Chemical Reactions Analysis
The main action of 2,4-diaminobutyric acid is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate. When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated .
Scientific Research Applications
Neuroscience Research : Cbz-L-2,4-diaminobutyric acid has been explored as an inhibitor of gamma-aminobutyric acid uptake by a synaptosomal fraction from the rat brain. This study found competitive inhibition during short-term exposure and noncompetitive inhibition following prolonged exposure, indicating potential uses in studying neurotransmitter systems (Simon & Martin, 1973).
Enzymatic Synthesis : The compound has been utilized in enzymatic methodologies for preparing β-hydroxy-α-amino acid derivatives. This process involves the stereoselective aldol addition reaction of glycine to N-Cbz-amino aldehydes, yielding 3-hydroxy-2,4-diaminobutyric derivatives, useful in the synthesis of non-natural amino acids (Clapés et al., 2012).
Bioremediation Studies : Research into the biodegradation of the fungicide Carbendazim has shown the involvement of this compound adapted bacterial strains, suggesting potential applications in eco-friendly and sustainable bioremediation methods (Singh et al., 2019).
Pharmaceutical and Water Treatment Research : The study of ozonation processes in water treatment, specifically for the degradation of the drug carbamazepine, has involved the use of this compound (McDowell et al., 2005).
Peptide Mimetics and Medicinal Chemistry : The synthesis of various stereoisomers of Cbz-protected 2,3-methanoleucine, for incorporation into peptidomimetic inhibitors, highlights its relevance in developing therapeutic compounds (Donkor et al., 2000).
Study of Advanced Glycation Endproducts : this compound has been used in the synthesis of Pentosidine, a biomarker for various health conditions. This application is significant in understanding and potentially treating diabetic complications and age-related diseases (Liu et al., 2011).
Toxicity Studies : The compound's role in neurotoxicity has been investigated, particularly regarding its concentration by the liver and potential liver damage leading to secondary brain damage (O'Neal et al., 1968).
Mechanism of Action
Mode of Action
It is known that the compound has basic, nucleophilic, and catalytic properties . It is frequently used as a base, catalyst, and reagent in organic chemistry .
Biochemical Pathways
Z-Dab-OH may be involved in various biochemical pathways due to its basic, nucleophilic, and catalytic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds .
Safety and Hazards
When handling Cbz-L-2,4-diaminobutyric acid, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Relevant Papers
One relevant paper on this compound reports the activity of a series of L-2,4-diaminobutyric acid (Dab)-rich USCLs with varying N-acyl chain length and charge against Escherichia coli, Staphylococcus aureus, Candida albicans, colon, breast, and lung epithelial cancer cell lines .
Properties
IUPAC Name |
(2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSCBRTBLPGIN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427044 | |
Record name | Cbz-L-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62234-40-6 | |
Record name | Cbz-L-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-Benzyloxycarbonyl-L-2,4-diaminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Z-Dab-OH in peptide synthesis?
A1: Z-Dab-OH is a key building block for synthesizing peptides containing L-α,γ-diaminobutyric acid (Dab). Dab is a non-proteinogenic amino acid found in various bioactive peptides, including the antibiotic polymyxin B. The Z-group (benzyloxycarbonyl) acts as a protecting group for the α-amino function, allowing for controlled peptide chain elongation during synthesis [, ].
Q2: How is Z-Dab-OH synthesized efficiently according to the research?
A2: The research describes a facile synthesis of Z-Dab-OH using a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in water [, ]. This method utilizes a Hofmann rearrangement of Nα-Z-L-Gln-OH mediated by PSDIB, resulting in an 83% yield of Z-Dab-OH. This approach offers advantages over traditional methods, including milder reaction conditions and easier purification due to the use of a solid-supported reagent.
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